3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile
Description
Properties
IUPAC Name |
3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-12-2-5-18-15(19-12)21-8-6-20(7-9-21)14-11-17-4-3-13(14)10-16/h2-5,11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRFMWMGFFNXWQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)C3=C(C=CN=C3)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent and Catalyst Selection
| Parameter | Option 1 | Option 2 | Optimal Choice |
|---|---|---|---|
| Solvent | DMF | DCM | DMF |
| Catalyst | Pd(OAc)₂/Xantphos | CuI/DMEDA | Pd(OAc)₂/Xantphos |
| Temperature (°C) | 80 | 110 | 80 |
| Yield (%) | 78 | 65 | 78 |
Polar aprotic solvents like DMF facilitate SNAr reactions by stabilizing transition states, while palladium catalysts outperform copper in minimizing side reactions.
Protecting Group Strategies
Boc protection remains prevalent due to its compatibility with palladium catalysis and mild deprotection conditions. However, patents describe alternative approaches using trimethylsilyl (TMS) groups for hydroxyl protection during intermediate synthesis, though these require additional steps for removal.
Mechanistic Insights and Side Reactions
The Buchwald–Hartwig amination proceeds via oxidative addition of the palladium catalyst to the aryl halide, followed by ligand exchange with piperazine. Reductive elimination yields the coupled product. Competing pathways, such as homo-coupling or over-alkylation, are suppressed by maintaining a 1:1.2 molar ratio of aryl halide to amine.
Common impurities include:
-
Unreacted 4-chloropyridine-3-carbonitrile (removable via silica gel chromatography).
-
Bis-alkylated byproducts (mitigated by slow addition of alkylating agents).
Scale-Up and Industrial Adaptations
Kilogram-scale synthesis employs continuous flow reactors to enhance heat and mass transfer. A patented method describes reacting 4-cyanopyridine-3-carbaldehyde with piperazine in a microreactor at 100°C, achieving 85% conversion in 30 minutes . Work-up involves liquid–liquid extraction with ethyl acetate and water, followed by crystallization from ethanol to obtain >99% purity.
Chemical Reactions Analysis
Types of Reactions
3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation or hydride donors to reduce specific functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenated derivatives and strong bases or acids to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction could produce amines or other reduced forms.
Scientific Research Applications
Medicinal Chemistry Applications
- Drug Development : The compound's structure is similar to many bioactive molecules, making it a valuable scaffold for drug discovery. Its potential as a ligand for various biological targets has been explored in several studies.
-
Antidepressant Activity : Research indicates that derivatives of this compound can exhibit antidepressant-like effects through modulation of serotonin and norepinephrine levels in the brain.
- Data Table : Below is a summary of studies examining the antidepressant effects of related compounds:
Biological Research Applications
-
Biochemical Probes : The compound serves as a biochemical probe to study interactions between small molecules and biological macromolecules, facilitating the understanding of drug-receptor dynamics.
- Mechanism of Action : Its heterocyclic structure allows participation in non-covalent interactions such as hydrogen bonding and π-π stacking, which are crucial for binding to target proteins.
- Cancer Research : Investigations into the compound's role in inhibiting tumor growth have shown promising results, particularly in models of breast and prostate cancer.
Material Science Applications
-
Synthesis of Novel Materials : The unique structure of this compound allows it to be utilized as a building block for synthesizing new materials with tailored properties.
- Example : Researchers have successfully used this compound in the synthesis of polymeric materials that exhibit enhanced thermal stability and electrical conductivity.
Mechanism of Action
The mechanism of action of 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity. The exact pathways depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Core Heterocycle Variations
*Calculated based on molecular formula C₁₇H₁₆N₆.
Piperazine Substituent Impact
- 4-Methylpyrimidin-2-yl (Target Compound) : Introduces a planar, electron-deficient aromatic system, favoring interactions with enzymes or receptors via π-π stacking and hydrogen bonding .
- 4-Methylpiperazinyl () : Simpler structure with basic nitrogen, likely increasing solubility but reducing target specificity.
- Morpholinyl-pyrimidinyl () : Combines morpholine’s polarity with pyrimidine’s aromaticity, balancing solubility and binding affinity.
Functional Group Positioning
Solubility and Stability
- The target compound’s pyrimidine and carbonitrile groups may reduce aqueous solubility compared to morpholine-containing analogs () but enhance stability under physiological conditions.
Research Implications
- Drug design : The 4-methylpyrimidinyl-piperazine motif in the target compound offers a versatile scaffold for targeting kinases or neurotransmitter receptors.
- Structure-activity relationships (SAR): Pyrimidine substituents improve binding affinity in kinase inhibitors (e.g., ’s quinoline derivative) . Thiophene or fluorobenzyl groups () enhance lipophilicity for CNS penetration.
Biological Activity
3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile is a complex organic compound that has attracted significant attention in medicinal chemistry due to its potential therapeutic applications. This compound features a unique chemical structure, incorporating a pyridine ring and a piperazine moiety, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C15H16N6, with a molecular weight of 280.33 g/mol. The compound can be represented by the following structural formula:
| Property | Value |
|---|---|
| Molecular Formula | C15H16N6 |
| Molecular Weight | 280.33 g/mol |
| IUPAC Name | This compound |
| InChI Key | NHDZZYNLNKCYJP-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It is hypothesized that the piperazine moiety plays a critical role in binding to receptors or enzymes, thereby modulating their activity. Preliminary studies suggest that the compound may exhibit inhibitory effects on certain ion channels and enzymes, contributing to its pharmacological profile.
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be influenced by various structural modifications. Research has shown that alterations in the pyridine and piperazine rings can significantly impact the compound's lipophilicity and basicity, which are crucial for its binding affinity and selectivity towards biological targets .
Key Findings:
- Lipophilicity (logP) : Variations in lipophilicity affect the compound's absorption and distribution in biological systems.
- Basicity (pKa) : The basicity of the compound influences its interaction with protonated states of receptors or enzymes.
Antimicrobial Activity
Studies have indicated that this compound exhibits antimicrobial properties against various pathogens. In vitro assays demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in treating bacterial infections .
Anticancer Properties
Recent investigations have explored the anticancer potential of this compound. In cellular models, it has shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer types, including breast and lung cancers . The mechanism appears to involve modulation of cell cycle regulators and apoptosis-related proteins.
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines revealed that treatment with this compound resulted in a dose-dependent reduction in cell viability, with IC50 values indicating potent anticancer activity .
- Animal Models : In vivo studies using mouse models demonstrated that administration of the compound significantly reduced tumor growth compared to control groups, further supporting its potential as an anticancer agent .
Q & A
Basic: What synthetic methodologies are recommended for preparing 3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this compound can be approached via modular strategies such as click chemistry (e.g., copper-catalyzed azide-alkyne cycloaddition) or nucleophilic substitution reactions. For example:
- Piperazine coupling : React 4-methylpyrimidin-2-amine with a bromopyridine-carbonitrile precursor in the presence of a base (e.g., K₂CO₃) under reflux in a polar aprotic solvent (e.g., DMF).
- Optimization : Adjust stoichiometry, temperature, and catalyst loading (e.g., Cu(I) catalysts for click reactions). Yields can be improved by iterative purification (e.g., column chromatography) and monitoring intermediates via LC-MS .
Advanced: How can X-ray crystallography using SHELX software resolve structural ambiguities in this compound?
Methodological Answer:
Single-crystal X-ray diffraction (SCXRD) paired with SHELX programs (e.g., SHELXL for refinement) is critical for precise structural determination:
- Data collection : Use high-resolution synchrotron radiation or in-house diffractometers.
- Refinement : Apply SHELXL’s constraints (e.g., thermal parameters, hydrogen placement) to resolve disordered regions. For pyrimidine-piperazine hybrids, prioritize torsion angle refinement to validate conformational stability .
- Validation : Cross-reference with DFT-calculated bond lengths and angles to address discrepancies .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure.
- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DCM, DMF).
- Waste disposal : Segregate hazardous waste (e.g., reaction byproducts) and consult institutional guidelines for chemical deactivation .
Advanced: How can structure-activity relationship (SAR) studies elucidate the impact of pyrimidine ring modifications on biological target affinity?
Methodological Answer:
- Systematic substitution : Introduce electron-withdrawing/donating groups (e.g., -F, -OCH₃) at the pyrimidine 4-position.
- Binding assays : Conduct radioligand displacement assays (e.g., 5-HT₂A or H₁ receptors) to quantify affinity changes. Compare with reference compounds like dibenzoazepine derivatives .
- Computational docking : Use Schrödinger Suite or AutoDock to model interactions with receptor active sites, focusing on hydrogen bonding and π-π stacking .
Basic: Which analytical techniques are most reliable for characterizing the purity of this compound?
Methodological Answer:
- HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water gradients. Target ≥98% purity.
- NMR : Confirm structural integrity via ¹H/¹³C NMR, focusing on piperazine proton splitting (δ 2.5–3.5 ppm) and pyridine-carbonitrile signals (δ 8.0–8.5 ppm) .
Advanced: How can researchers resolve contradictions in reported synthetic yields or crystallographic data for this compound?
Methodological Answer:
- Yield discrepancies : Replicate reactions under standardized conditions (e.g., inert atmosphere, controlled humidity). Use design of experiments (DoE) to identify critical variables (e.g., solvent purity, catalyst aging) .
- Crystallographic conflicts : Re-refine raw diffraction data from public repositories (e.g., Cambridge Structural Database) using updated SHELX versions. Validate with R-factor convergence and residual density maps .
Basic: What computational tools are recommended for predicting the physicochemical properties of this compound?
Methodological Answer:
- LogP and solubility : Use Schrödinger’s QikProp or Molinspiration for partition coefficient (LogP) and aqueous solubility estimates.
- pKa prediction : Employ ACD/Labs Percepta to identify protonation sites (e.g., pyridine nitrogen) .
Advanced: How can cryo-EM or NMR spectroscopy complement crystallography in studying this compound’s dynamic interactions with proteins?
Methodological Answer:
- Cryo-EM : Resolve low-affinity protein-ligand complexes at near-atomic resolution (2.5–3.5 Å) using Relion for image processing.
- NMR titration : Track chemical shift perturbations (CSPs) in ¹⁵N-labeled proteins (e.g., kinases) to map binding epitopes .
Basic: What are the key steps for validating synthetic intermediates using mass spectrometry?
Methodological Answer:
- HRMS : Confirm molecular ions ([M+H]⁺) with <5 ppm error. For intermediates, monitor characteristic fragments (e.g., loss of CN group at m/z 26).
- MS/MS : Use collision-induced dissociation (CID) to verify piperazine-pyridine connectivity .
Advanced: How can researchers design derivatives of this compound to enhance metabolic stability without compromising potency?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
